6-Aminouracil

Thymidine phosphorylase inhibition Angiogenesis Enzyme kinetics

Choose 6-Aminouracil over 5-aminouracil or 6-aminothymine: only the C6‑amino substitution enables synthesis of pyrimido[4,5-d]pyrimidines, selective TP inhibition (AEAC derivative Ki 165 nM), and Gram-positive DNA Pol IIIC inhibitors. Validated in prostate cancer PC3 models (chloroacetylated derivative IC50 21.21 µM; phenyl thiourea derivative 82.3% cathepsin B inhibition vs doxorubicin 18.7%). For angiogenesis, antimicrobial, and oncology R&D — order high-purity 6-Aminouracil now.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 143519-00-0
Cat. No. B131700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminouracil
CAS143519-00-0
Synonyms2(1H)-Pyrimidinone, 6-amino-4-hydroxy- (9CI)
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)N
InChIInChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)
InChIKeyLNDZXOWGUAIUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminouracil (CAS 143519-00-0) for Heterocyclic Synthesis and Enzyme Inhibition Research


6-Aminouracil (C4H5N3O2) is a heterocyclic pyrimidine derivative characterized by a free amino group at the C-6 position of the uracil backbone, conferring distinct electron-rich reactivity that enables nucleophilic interactions and activation of the adjacent C-5 position for cyclization reactions [1]. It serves as a privileged precursor in multicomponent reactions for constructing fused heterocyclic systems, including pyrido-, pyrrolo-, and pyrimido-pyrimidines, and functions as a competitive enzyme inhibitor with demonstrated activity against xanthine oxidase (Ki 0.106 mM) and thymidine phosphorylase [2][3].

Why 6-Aminouracil Cannot Be Substituted with 5-Aminouracil or 6-Aminothymine in Critical Research Applications


The positional isomer 5-aminouracil and the methylated analog 6-aminothymine exhibit fundamentally different reactivity profiles and target selectivities compared to 6-aminouracil, precluding generic substitution. 6-Aminouracil's C-6 amino group directs electrophilic attack and cyclization pathways distinct from C-5 substituted analogs, enabling the specific construction of pyrimido[4,5-d]pyrimidine scaffolds that are inaccessible using 5-aminouracil precursors [1]. In enzyme inhibition contexts, 6-aminouracil derivatives demonstrate thymidine phosphorylase Ki values as low as 165 nM, while 6-aminothymine exhibits a markedly different inhibition spectrum against RNA-dependent RNA polymerases in phytoviral systems with noncompetitive kinetics, rendering direct functional substitution invalid for assay reproducibility [2][3].

6-Aminouracil Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


6-Aminouracil Derivative AEAC Achieves 165 nM Ki for Thymidine Phosphorylase Compared to Unsubstituted 6-Aminouracil Baseline

In a head-to-head study of 5- and 6-substituted uracil derivatives, the 6-amino-substituted analog AEAC (6-(2-aminoethyl)amino-5-chlorouracil) demonstrated a Ki of 165 nM for thymidine phosphorylase (TP), establishing it as a competitive inhibitor. The study compared multiple 6-substituted analogs against the unmodified 6-aminouracil baseline and found AEAC to be the most active compound in the series [1].

Thymidine phosphorylase inhibition Angiogenesis Enzyme kinetics

Chloroacetylated 6-Aminouracil Derivative Shows 21.21 μM IC50 Against PC3 Prostate Cancer Cells vs. Parent Compound and Doxorubicin

Chloroacetylation of 6-aminouracil produced compound 4, which exhibited an IC50 of 21.21 μM against the PC3 prostate cancer cell line in SRB assays. This represents a significant improvement over the parent 6-aminouracil scaffold, and the broader derivative series demonstrated a 5.9-fold activity range (IC50 43.95-7.4 μM) across structurally modified analogs [1]. Additionally, a phenyl thiourea derivative (compound 17) achieved 82.3% cathepsin B inhibition versus doxorubicin's 18.7% inhibition [2].

Prostate cancer Cytotoxicity Cathepsin B inhibition

5-Bromo-6-Aminouracil Inhibits Human Thymidine Phosphorylase with IC50 7.6 μM vs. 5-Cyano Analog at 3.8 μM

A comparative study of 5-substituted 6-aminouracils evaluated inhibition of human placenta thymidine phosphorylase. 5-Bromo-6-aminouracil (5d) demonstrated an IC50 of 7.6 μM, while the 5-cyano derivative (5e) showed greater potency at IC50 3.8 μM. The structurally distinct pyrrolo[2,3-d]pyrimidine analog (6c) exhibited substantially weaker inhibition at IC50 44.0 μM, establishing a clear SAR trend for substitution pattern optimization .

Thymidine phosphorylase Angiogenesis inhibition Enzyme inhibitor screening

6-Aminouracil Exhibits Competitive Xanthine Oxidase Inhibition with Ki 0.106 mM

6-Aminouracil demonstrates competitive inhibition of xanthine oxidation with a Ki value of 0.106 mM. At a concentration of 5 mM, the compound produces approximately 60% loss of xanthine oxidase enzymatic activity [1]. This inhibition constant establishes 6-aminouracil as a moderate-affinity xanthine oxidase ligand, distinguishing it from structurally related uracil derivatives that lack this specific enzyme interaction profile.

Xanthine oxidase Enzyme kinetics Competitive inhibition

6-Aminouracil-Based 6-Anilinouracils Selectively Inhibit Gram-Positive DNA Polymerase III vs. Human Polymerases

6-Anilinouracils, derived from the 6-aminouracil scaffold, function as dGTP analogues that selectively inhibit DNA polymerase III of Bacillus subtilis and other Gram-positive bacteria . Substituted 6-anilinouracils exhibit potent and selective inhibition of Gram-positive bacterial DNA polymerase IIIC (pol IIIC), with analogues containing 3-substituents in the uracil ring demonstrating potent antibacterial activity against Gram-positive organisms in culture [1]. This selective inhibition mechanism exploits structural differences between bacterial pol IIIC and mammalian DNA polymerases, providing a defined therapeutic window that is not achievable with non-selective uracil analogs [2].

Bacterial DNA polymerase III Antimicrobial Selective inhibition

6-Aminouracil Priority Application Scenarios Based on Quantitative Evidence


Thymidine Phosphorylase-Dependent Angiogenesis Inhibition Studies

Procurement of 6-aminouracil is optimal for angiogenesis inhibition research requiring thymidine phosphorylase (TP) targeting. As demonstrated by the 6-amino-substituted analog AEAC achieving Ki 165 nM with selectivity against purine nucleoside phosphorylase and uridine phosphorylase at concentrations up to 1 mM, this scaffold provides a validated entry point for developing TP-specific inhibitors . The comparative SAR data showing 5-substituted derivatives (5-bromo: IC50 7.6 μM; 5-cyano: IC50 3.8 μM) further supports 6-aminouracil as the preferred starting material over alternative uracil regioisomers .

Prostate Cancer Cytotoxicity and Cathepsin B Inhibitor Development

Research programs targeting prostate cancer (PC3 cell line) should prioritize 6-aminouracil for its established derivative activity profile. Chloroacetylated derivative (compound 4) achieved IC50 21.21 μM, while phenyl thiourea derivative (compound 17) demonstrated 82.3% cathepsin B inhibition compared to doxorubicin's 18.7% inhibition under identical assay conditions . This quantitative advantage over the standard chemotherapy reference provides a clear procurement rationale for medicinal chemistry campaigns focused on prostate cancer therapeutics .

Gram-Positive Bacterial DNA Polymerase III Inhibitor Discovery

6-Aminouracil is the required precursor for synthesizing 6-anilinouracil derivatives that selectively inhibit Gram-positive bacterial DNA polymerase IIIC . This scaffold's demonstrated selectivity for bacterial pol IIIC over mammalian DNA polymerases enables antimicrobial programs targeting Bacillus subtilis and other Gram-positive pathogens without cross-reactivity concerns . Alternative uracil analogs lacking the C-6 amino substitution do not generate this selective inhibition profile [5].

Xanthine Oxidase Mechanistic and Inhibitor Screening Studies

For enzyme kinetics studies requiring a defined xanthine oxidase inhibitor, 6-aminouracil offers a well-characterized competitive inhibition profile with Ki 0.106 mM and 60% activity reduction at 5 mM concentration . This quantifiable inhibition parameter makes 6-aminouracil suitable as a reference inhibitor in screening assays, whereas unmodified uracil and 5-aminouracil lack comparable documented xanthine oxidase interaction data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Aminouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.